(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

Catalog No.
S1911628
CAS No.
799297-44-2
M.F
C21H22NP
M. Wt
319.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-ami...

CAS Number

799297-44-2

Product Name

(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

IUPAC Name

(1R,2R)-1-diphenylphosphanyl-1-phenylpropan-2-amine

Molecular Formula

C21H22NP

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C21H22NP/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,22H2,1H3/t17-,21+/m1/s1

InChI Key

JWZAIGGNEGTDMG-UTKZUKDTSA-N

SMILES

CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N

Canonical SMILES

CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N
DPPF is a chiral organic compound that belongs to the category of organic phosphines. It was first synthesized by Bruno Lippert and co-workers in 1979. As a ligand, DPPF has high affinity towards transition metals such as palladium, gold, and platinum. The compound is used extensively in catalysis reactions, organic synthesis, and in the design of functional materials.
DPPF is a white to yellowish crystalline powder with a melting point of 102°C. It has a molecular weight of 371.41 g/mol and a boiling point of 259°C. The compound is soluble in dichloromethane, toluene, and hexane, but is insoluble in water. DPPF is air and moisture sensitive, and should be stored in a dry and cool place.
DPPF can be synthesized by reacting diphenylphosphine with 1,2-dibromo-1-phenylpropane followed by reduction with sodium borohydride. The resulting product is purified by recrystallization. DPPF can be characterized using various methods such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography.
DPPF can be analyzed using various analytical methods such as gas chromatography-mass spectrometry (GC-MS), high performance liquid chromatography (HPLC), and UV-visible spectroscopy. These methods are used to quantify the concentration of DPPF in a given sample.
DPPF has been found to have low toxicity in various biological systems. However, its effects on humans are not well established, and more research is needed in this regard.
In scientific experiments, DPPF is generally considered safe to handle if proper safety measures are followed. However, it is important to note that the compound is flammable and can pose a hazard if exposed to heat or flame.
DPPF is widely used in various scientific experiments such as catalysis, organic synthesis, and material science. As a ligand, it has been found to be efficient in catalytic reactions such as Suzuki coupling, Heck coupling, and Buchwald-Hartwig coupling. DPPF also finds applications in the design of functional materials such as luminescent polymers and magnetic materials.
The research on DPPF is ongoing, and new applications of the compound are being discovered. In recent years, DPPF has been used in the development of new metal-organic frameworks and in the synthesis of chiral materials.
The potential implications of DPPF are vast and include its use in drug discovery, material science, and catalysis. Its chiral nature makes it particularly useful in asymmetric synthesis and for the synthesis of chiral drugs.
Despite its many applications, DPPF has some limitations, such as its limited solubility in polar solvents and its tendency to oxidize in the air. Future research could focus on addressing these limitations and expanding the use of this compound in various applications.
1. Developing new synthetic techniques to improve the yield and efficiency of DPPF synthesis.
2. Designing new applications of DPPF for use in drug discovery and material science.
3. Exploring the potential of DPPF for use in in situ catalysis reactions.
4. Investigating the mechanisms of DPPF reactions with transition metals to improve their efficiency.
5. Combining DPPF with other ligands to create new hybrid catalysts.
6. Developing new analytical methods for the quantification of DPPF in biological samples.
7. Using DPPF for the synthesis of chiral materials with new functionalities.
8. Investigating the potential of DPPF as a component in asymmetric catalysis reactions.
9. Studying the interaction of DPPF with biological molecules to understand its effects on living organisms.
10. Developing new methods for the use of DPPF in the synthesis of functional materials such as polymers and magnetic materials.
Overall, DPPF is an important compound in the field of chemistry with numerous applications. Continued research on this compound is likely to lead to new discoveries and innovations in various fields of research and industry.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(1R,2R)-1-diphenylphosphanyl-1-phenylpropan-2-amine

Dates

Modify: 2023-08-16

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